molecular formula C11H12O2 B1306214 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 38002-88-9

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B1306214
Key on ui cas rn: 38002-88-9
M. Wt: 176.21 g/mol
InChI Key: HGKYVFOYQUSRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04748186

Procedure details

n-Butyl lithium, 2.7M, (25.04 ml, 0.0676 mole) was added to a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran (10.0 grams, 0.0676 mole) in tetrahydrofuran (75 ml) at -78° C. The reaction mixture was then stirred at 0° C. for two hours after which it was added to a cooled (-78° C.) solution of dimethylformamide (5.42 ml, 0.07 mole) in tetrahydrofuran (25 ml). Upon completion of addition, the reaction mixture was stirred at -78° C. for ten minutes and then warmed to ambient temperature. The reaction mixture was quenched with aqueous ammonium chloride (1M, 150 ml) and stirred for three hours at ambient temperature. The reaction mixture was extracted with diethyl ether (2×150 ml), and the combined extract was washed with a saturated aqueous solution of sodium chloride. The dried (magnesium sulfate) extract was concentrated under reduced pressure leaving a residue. This residue was distilled, yielding 3.72 grams of 2,3-dihydro-2,2-dimethylbenzofuran-7 -carboxaldehyde, b.p. 80°-83° C./0.2 mmHg. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]1([CH3:16])[CH2:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8]1.CN(C)[CH:19]=[O:20]>O1CCCC1>[CH3:6][C:7]1([CH3:16])[CH2:11][C:10]2[CH:12]=[CH:13][CH:14]=[C:15]([CH:19]=[O:20])[C:9]=2[O:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.42 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 0° C. for two hours after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at -78° C. for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous ammonium chloride (1M, 150 ml)
STIRRING
Type
STIRRING
Details
stirred for three hours at ambient temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (2×150 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (magnesium sulfate)
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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